molecular formula C11H12BrN3 B13319978 1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B13319978
M. Wt: 266.14 g/mol
InChI Key: RKKOHBHAUBEBJH-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a bromophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Batch synthesis: This involves the sequential addition of reagents in a controlled environment, followed by purification steps such as recrystallization or chromatography.

    Continuous flow synthesis: This method allows for the continuous addition of reagents and removal of products, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring or the bromophenyl group.

Scientific Research Applications

1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
  • 1-[(4-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
  • 1-[(2-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

Uniqueness

1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to the specific position of the bromine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 2-position may enhance its ability to participate in certain chemical reactions and interact with biological targets more effectively compared to its analogs .

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C11H12BrN3/c1-8-11(13)7-15(14-8)6-9-4-2-3-5-10(9)12/h2-5,7H,6,13H2,1H3

InChI Key

RKKOHBHAUBEBJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC2=CC=CC=C2Br

Origin of Product

United States

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